molecular formula C11H13NO6S B2911100 2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate CAS No. 338393-14-9

2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate

Cat. No.: B2911100
CAS No.: 338393-14-9
M. Wt: 287.29
InChI Key: WUCNAODMAXHOTQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-16-6(13)4-5-7(10(14)17-2)9(12)19-8(5)11(15)18-3/h4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCNAODMAXHOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(SC(=C1C(=O)OC)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with appropriate amino and esterifying agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows for interactions with various biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Group Variations

a) Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate (CAS 58168-14-2)
  • Molecular Formula: C₁₄H₁₉NO₆S
  • Key Differences :
    • Ethyl esters (vs. methyl) at positions 2 and 4.
    • Substituent: 2-ethoxy-2-oxoethyl (vs. 2-methoxy).
  • Ethoxy group may reduce metabolic degradation compared to methoxy .
b) 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (Molbank M340)
  • Molecular Formula: C₁₂H₁₇NO₄S
  • Key Differences :
    • Mixed ester groups (ethyl at position 2, methyl at position 4).
    • Substituent: Methyl (-CH₃) at position 3 (vs. 2-methoxy-2-oxoethyl).
  • May exhibit lower biological activity due to absence of electron-withdrawing groups .

Substituent Variations

a) Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate
  • Key Feature : Trifluoroacetyl (-COCF₃) group at position 5.
  • Implications: Strong electron-withdrawing effect enhances binding affinity (e.g., -5.7 kcal/mol in docking studies). Improved antibacterial activity compared to unmodified amino groups .
b) 4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate (CAS 885524-25-4)
  • Key Feature : Chloroacetyl (-CO-CH₂Cl) group at position 5.
  • Implications: Increased reactivity due to electrophilic chlorine atom. Potential cytotoxicity, limiting therapeutic applications compared to the target compound .

Physicochemical and Stability Properties

Property Target Compound Diethyl 5-amino-3-(2-ethoxy) Analogue Sulfonium Salt (Compound 2, )
Thermal Stability Stable at RT Not reported Decomposes at 140°C (400 J/g energy)
Solubility Likely moderate in polar solvents Higher lipophilicity due to ethyl esters Low solubility due to ionic character
Storage Stability Room temperature (no decomposition) Requires inert atmosphere Bench-stable for weeks

Biological Activity

2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate (CAS Number: 338393-14-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate is characterized by a thiophene ring with multiple substituents that contribute to its biological activity. The molecular formula is C12H15N1O5SC_{12}H_{15}N_{1}O_{5}S.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). The mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through the activation of reactive oxygen species (ROS) pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HCT1160.33Induces apoptosis
Caco-20.51Cell cycle arrest in G2/M

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest moderate activity against various bacterial strains, indicating potential as an antimicrobial agent. However, further studies are needed to elucidate the specific mechanisms involved.

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study on Colorectal Cancer

A recent study published in MDPI highlighted the cytotoxic effects of this compound on HCT116 and Caco-2 cells. The study demonstrated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through mitochondrial dysfunction and ROS generation .

Molecular Docking Studies

Molecular docking studies have identified potential targets for this compound within cancer pathways. The interaction with proteins involved in the PI3K/AKT/mTOR signaling pathway suggests a multifaceted approach to its anticancer effects .

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